molecular formula C24H19N3S B11271325 4-[(4-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine

4-[(4-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11271325
M. Wt: 381.5 g/mol
InChI Key: LPPMPNKTOFZKPT-UHFFFAOYSA-N
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Description

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

The synthesis of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium for coupling reactions, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE can be compared with other pyrazolopyrazine derivatives:

The uniqueness of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H19N3S

Molecular Weight

381.5 g/mol

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C24H19N3S/c1-17-9-11-18(12-10-17)16-28-24-23-15-22(26-27(23)14-13-25-24)21-8-4-6-19-5-2-3-7-20(19)21/h2-15H,16H2,1H3

InChI Key

LPPMPNKTOFZKPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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